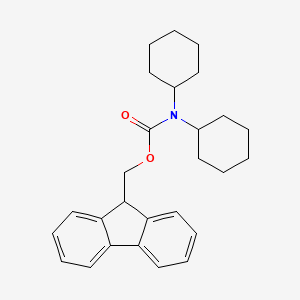
1,5-Dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring organic compounds that are known for their vibrant colors and are often used as dyes. This particular compound is characterized by its two hydroxyl groups and two isobutyl groups attached to the anthracene-9,10-dione core. Anthraquinones have been studied extensively for their various applications in fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts alkylation, where isobutyl groups are introduced to the anthracene-9,10-dione structure. This reaction often uses aluminum chloride (AlCl₃) as a catalyst and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various substituted anthraquinones.
Applications De Recherche Scientifique
1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Used as a dye intermediate and in the production of pigments.
Mécanisme D'action
The mechanism of action of 1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. The hydroxyl groups can also participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dihydroxyanthraquinone: Lacks the isobutyl groups but shares the hydroxyl groups and anthraquinone core.
2,6-Diisobutylanthraquinone: Lacks the hydroxyl groups but has the isobutyl groups and anthraquinone core.
1,4-Dihydroxyanthraquinone: Similar structure but with hydroxyl groups at different positions.
Uniqueness
1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione is unique due to the presence of both hydroxyl and isobutyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
76643-53-3 |
|---|---|
Formule moléculaire |
C22H24O4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24O4/c1-11(2)9-13-5-7-15-17(19(13)23)21(25)16-8-6-14(10-12(3)4)20(24)18(16)22(15)26/h5-8,11-12,23-24H,9-10H2,1-4H3 |
Clé InChI |
ZYOYMABBHXUCKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)
![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)



![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)







